Divergent Prostate Cancer Cell Line Selectivity vs. Kaurenoic Acid
In a direct head-to-head comparison against three other ent-kaurene diterpenes isolated from the same source (Laetia thamnia), ent-17-hydroxykaur-15-en-19-oic acid (compound 4) demonstrated a unique selectivity profile. While ent-kaur-16-en-19-oic acid (1a) was most potent against 22Rv1 cells (IC50 5.03 µg/mL), the target compound was preferentially active against the LNCaP prostate cancer cell line (IC50 17.63 µg/mL) [1]. This inversion of cell-line preference underscores a key structure-activity divergence attributed to the 15-ene/17-hydroxy substitution pattern [1].
| Evidence Dimension | Cytotoxic potency and cell-line selectivity in prostate cancer |
|---|---|
| Target Compound Data | IC50 17.63 µg/mL against LNCaP cells; lower activity against 22Rv1 |
| Comparator Or Baseline | ent-Kaur-16-en-19-oic acid (1a): IC50 5.03 µg/mL against 22Rv1; ent-3β-Hydroxykaur-16-ene (2): IC50 12.83 µg/mL against LNCaP; ent-Kaur-16-en-3α,19-diol (3a): not specified |
| Quantified Difference | Target compound is 3.5-fold less potent than 1a against 22Rv1 but only 1.4-fold less potent than 2 against LNCaP |
| Conditions | Human prostate cancer cell lines 22Rv1 and LNCaP; ATP cell viability assay; 6–50 µg/mL concentration range; 48 h exposure |
Why This Matters
This differential cell-line selectivity means procurement of kaurenoic acid cannot replicate LNCaP-targeted experiments; researchers must use the specific compound for studies focused on androgen-sensitive prostate cancer models.
- [1] Henry, G.E., Adams, L.S., Rosales, J.C., Jacobs, H., Heber, D., Seeram, N.P. Kaurene diterpenes from Laetia thamnia inhibit the growth of human cancer cells in vitro. Cancer Lett., 2006, 244(2), 190-194. View Source
